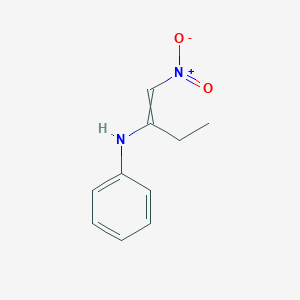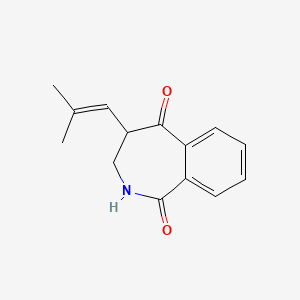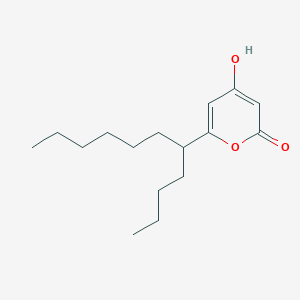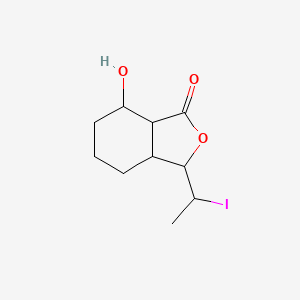
N-(1-Nitrobut-1-en-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Nitrobut-1-en-2-yl)aniline: is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a butenyl chain. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Nitrobut-1-en-2-yl)aniline typically involves the nitration of aniline derivatives. One common method is the nitration of aniline using nitric acid in the presence of sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, play a crucial role in determining the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes. These processes often use continuous flow reactors to ensure consistent product quality and high yield. The choice of nitrating agents and reaction conditions is optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Nitrobut-1-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like zinc dust, tin chloride, and iron powder are used in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of N-(1-Aminobut-1-en-2-yl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
N-(1-Nitrobut-1-en-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(1-Nitrobut-1-en-2-yl)aniline involves its interaction with molecular targets through its nitro and aniline groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The aniline group can participate in hydrogen bonding and other interactions with proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Nitrobut-1-en-2-yl)benzene: Similar structure but lacks the aniline group.
N-(1-Nitrobut-1-en-2-yl)phenol: Similar structure but contains a phenol group instead of an aniline group.
N-(1-Nitrobut-1-en-2-yl)toluidine: Similar structure but contains a methyl group on the benzene ring.
Uniqueness
N-(1-Nitrobut-1-en-2-yl)aniline is unique due to the presence of both nitro and aniline groups, which confer distinct reactivity and interaction profiles. This dual functionality makes it a versatile compound in various chemical and biological applications .
Propriétés
Numéro CAS |
98294-09-8 |
|---|---|
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
N-(1-nitrobut-1-en-2-yl)aniline |
InChI |
InChI=1S/C10H12N2O2/c1-2-9(8-12(13)14)11-10-6-4-3-5-7-10/h3-8,11H,2H2,1H3 |
Clé InChI |
XHVGBUWSVZCCFI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C[N+](=O)[O-])NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(Hydrazinylidenemethyl)azanediyl]diacetic acid](/img/structure/B14352802.png)
![2-(4-Fluorophenyl)benzo[H]chromen-4-one](/img/structure/B14352810.png)

![5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14352831.png)
![(Butane-1,4-diyl)bis[ethyl(methyl)phenylsilane]](/img/structure/B14352833.png)

![3-Oxo-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-3,4-dihydronaphthalene-2-carbonitrile](/img/structure/B14352843.png)

![2-(1-Fluoro-2-methylpropan-2-yl)-2-[1-(4-fluorophenoxy)ethyl]oxirane](/img/structure/B14352849.png)

![Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14352858.png)


![3,3'-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene)](/img/structure/B14352881.png)
